An In-depth Technical Guide to the Chemical Properties and Stability of (S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide
An In-depth Technical Guide to the Chemical Properties and Stability of (S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide
Abstract
This technical guide provides a comprehensive analysis of the chemical properties and stability profile of (S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide, a substituted lysine derivative. Due to the absence of specific literature on this molecule, this document establishes a predictive stability profile based on first-principle chemical analysis of its constituent functional groups: a primary aliphatic amine, a secondary acetamide, a central secondary amide, and a C-terminal p-nitroanilide. We outline a complete forced degradation study protocol, compliant with International Council for Harmonisation (ICH) Q1A(R2) guidelines, designed to identify potential degradation pathways and establish the intrinsic stability of the molecule.[1][2][3] This guide details methodologies for assessing hydrolytic, oxidative, and photolytic stability, and describes the development of a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the separation and quantification of the parent compound and its degradants.[4][5][6] The insights herein are critical for researchers, scientists, and drug development professionals involved in the characterization, formulation, and handling of this and structurally related compounds.
Introduction and Molecular Profile
(S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide is a chiral molecule derived from the essential amino acid L-lysine. Its structure incorporates several key functional groups that dictate its chemical behavior and potential applications.
-
L-Lysine Backbone : The core is a six-carbon hexanamide structure derived from lysine, providing a flexible aliphatic chain.[7] The stereochemistry at the alpha-carbon is (S), consistent with natural L-amino acids.
-
α-Acetamido Group : The alpha-amino group is acetylated, forming a stable secondary amide. This modification removes the basicity of the alpha-amino group and is common in peptide chemistry to mimic protein N-termini.
-
ε-Amino Group : The primary amine at the 6-position (epsilon-carbon) is a key nucleophilic and basic center, representing a likely site for oxidative degradation and salt formation.
-
p-Nitroanilide Amide : The C-terminus is an amide formed with 4-nitroaniline. This moiety is strongly electron-withdrawing and renders the amide bond susceptible to hydrolysis.[8] The release of 4-nitroaniline, which is yellow, is often used as a chromogenic reporter in enzymatic assays for proteases.[9][10]
The combination of these groups suggests the molecule could be a tool compound, such as a protease substrate, or a pharmaceutical intermediate. Understanding its stability is paramount for ensuring its quality, interpreting experimental results, and defining appropriate storage and handling conditions.[11][12]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale / Significance |
| Molecular Formula | C₁₄H₂₀N₄O₄ | Derived from chemical structure. |
| Molecular Weight | 308.33 g/mol | Derived from chemical structure. |
| Appearance | Likely a pale yellow to yellow solid | The p-nitroaniline chromophore imparts color. |
| pKa (ε-amino) | ~10.5 | Typical for a primary aliphatic amine. This group will be protonated at physiological pH. |
| pKa (p-nitroaniline) | ~1.0 | The nitro group significantly reduces the basicity of the aniline nitrogen. |
| Solubility | Moderately soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water, especially at neutral pH. Solubility in aqueous buffers will be pH-dependent due to the primary amine. | The aliphatic chain is hydrophobic, while the amide and amino groups are polar. |
| LogP | Moderately lipophilic | Calculated value would depend on the protonation state. |
Forced Degradation: A Framework for Stability Assessment
To elucidate the intrinsic stability of (S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide, a forced degradation (or stress testing) study is essential.[1][2][3] The primary goal is to generate potential degradation products to develop and validate a stability-indicating analytical method, as mandated by ICH guidelines.[2][4][13] A successful study aims for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary and tertiary degradation products are not generated in excess, which might not be relevant to real-world storage conditions.[1]
Experimental Workflow for Forced Degradation
The following diagram outlines a systematic approach to the forced degradation study, from sample preparation to data analysis.
Caption: Predicted primary sites of degradation on the molecule.
Conclusion and Recommendations
(S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide possesses several functional groups susceptible to degradation under common stress conditions. The C-terminal p-nitroanilide amide is predicted to be the most labile moiety, readily undergoing hydrolysis under both acidic and basic conditions. The ε-primary amine is a likely target for oxidation, while the nitroaromatic ring is a chromophore that predisposes the molecule to photolytic degradation.
For researchers and developers, it is imperative to:
-
Conduct a comprehensive forced degradation study as outlined to confirm these predicted pathways and identify any unknown degradants.
-
Develop and validate a stability-indicating HPLC method to ensure that all stability samples are analyzed accurately.
-
Establish appropriate storage conditions : Based on stability data, the compound should likely be stored protected from light and in a controlled, dry environment. For solutions, buffering at a mildly acidic pH (e.g., pH 4-5) may offer the best compromise to minimize both base- and acid-catalyzed hydrolysis.
This proactive approach to stability and degradation analysis is fundamental to ensuring the integrity of the molecule throughout its lifecycle, from synthesis and research to potential final product formulation.
References
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 16).
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
- Stability Indicating HPLC Method Development: A Review. IRJPMS.
- Kendre, K., et al. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
- Conlon, H. D., et al. (1984). Kinetic investigation of the hydrolysis of aminoacyl p-nitroanilides by dipeptidyl peptidase IV from human and pig kidney. Biochimica et Biophysica Acta.
- Sharma, G., & Saini, V. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- Tsunematsu, H., et al. (1985). Kinetics of hydrolysis of amide and anilide substrates of p-guanidino-L-phenylalanine by bovine and porcine trypsins. Journal of Biochemistry.
- Prajapati, T., et al. (2013). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences.
- Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. Pharma Times.
- Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Oxidation of lysine.
- Stepping Up the Pace of Drug Stability Studies. (2017, September 2). Pharmaceutical Technology.
- ICH. (2010, February 2). Q1A(R2) Guideline.
- Tracking Enzymatic Hydrolysis of an Amide Bond Using Highly Simplified 4-nitroanilide Colorimetric Substrates. (2021, August 18).
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn.
- Alkaline hydrolysis of p-nitroacetanilide and p-formylacetanilide.
- Baertschi, S. W., et al. (2011). Photostability and Photostabilization of Drugs and Drug Products.
- Singh, S., & Kumar, V. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
- Parales, R. E., et al. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
- Photostability and Photostabilization of Drugs and Drug Products.
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021, November 9). Molecules.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmainfo.in [pharmainfo.in]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. irjpms.com [irjpms.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetic investigation of the hydrolysis of aminoacyl p-nitroanilides by dipeptidyl peptidase IV from human and pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nhsjs.com [nhsjs.com]
- 11. onyxipca.com [onyxipca.com]
- 12. scispace.com [scispace.com]
- 13. database.ich.org [database.ich.org]
